molecular formula C24H25FN2O4 B2652612 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one CAS No. 381694-80-0

4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2652612
CAS No.: 381694-80-0
M. Wt: 424.472
InChI Key: OPQVAMNUXUEJPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is a complex organic compound belonging to the pyrrol-2-one class, which is of significant interest in medicinal chemistry and chemical biology research. This molecule features a pyrrol-2-one core substituted with a benzoyl group, a 2-fluorophenyl ring, and a morpholinopropyl chain. The integration of these distinct pharmacophores, particularly the morpholine moiety, is commonly employed to fine-tune the physicochemical properties of drug-like molecules and can influence their interaction with biological targets. Compounds with this core structure are frequently investigated for their potential to modulate various enzymatic pathways and cellular processes. Structural analogs of this compound, which share the 3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one scaffold, have been utilized in scientific research as key intermediates or as reference standards in the synthesis and development of novel bioactive molecules. Researchers value this chemical for its unique structure, which serves as a versatile building block for further chemical exploration and functionalization. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(4E)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O4/c25-19-10-5-4-9-18(19)21-20(22(28)17-7-2-1-3-8-17)23(29)24(30)27(21)12-6-11-26-13-15-31-16-14-26/h1-5,7-10,21,28H,6,11-16H2/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEGMVJUHLDNOE-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCCN2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzoyl Group: This step may involve Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.

    Addition of the Fluorophenyl Group: This can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Morpholinopropyl Group: This step might involve a nucleophilic substitution reaction using a morpholine derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in disease pathways.

    Receptors: Binding to specific receptors to modulate biological responses.

    Pathways: Interference with cellular signaling pathways to exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences and Implications

The following table summarizes critical variations among analogs (see ):

Compound ID Substituent Variations vs. Target Compound Potential Impact
Analog 1 4-Fluorophenyl (vs. 2-fluorophenyl) Altered steric/electronic effects; para-fluorine may reduce steric hindrance but weaken dipole interactions.
Analog 2 2-Morpholinoethyl chain (vs. 3-morpholinopropyl) Shorter chain may limit flexibility and hydrophobic interactions.
Analog 3 Thiophene-2-carbonyl (vs. benzoyl) Heteroaromatic ring may enhance solubility but reduce π-π stacking.
Analog 4 4-Ethoxyphenyl and benzyloxy-methylbenzoyl Increased lipophilicity from ethoxy/benzyloxy groups could improve membrane permeability but reduce metabolic stability.

Detailed Analysis

Fluorophenyl Substitution Position
  • Analog 1 (4-Fluorophenyl) : Para-substitution reduces steric hindrance, possibly enhancing rotational freedom but weakening target binding specificity .
Morpholine-Containing Side Chains
  • 3-Morpholinopropyl (Target): The three-carbon chain allows optimal flexibility, enabling the morpholine ring to reach ionizable or polar regions in binding sites.
  • 2-Morpholinoethyl (Analog 2): A shorter chain may restrict conformational adaptability, reducing binding affinity .
Aromatic/Electron-Donating Groups
  • Benzoyl vs. Thiophene-2-Carbonyl (Analog 3): Thiophene’s electron-rich sulfur atom may alter charge distribution, affecting interactions with charged residues. However, its smaller size might reduce steric clashes in compact binding sites .

Computational Insights

  • Docking Studies: Programs like GOLD () could model how the 3-morpholinopropyl chain in the target compound optimizes binding to hypothetical targets compared to shorter chains in analogs .

Biological Activity

4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one, a synthetic organic compound, belongs to the class of pyrrolones and has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a benzoyl group, a fluorophenyl group, a hydroxy group, and a morpholinoethyl group attached to a pyrrolone ring. The exploration of its biological activity is crucial for understanding its potential applications in medicinal chemistry.

  • Molecular Formula : C23H23FN2O4
  • Molecular Weight : 410.4 g/mol
  • IUPAC Name : (4E)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Interaction : The compound can inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may modulate the activity of receptors on cell surfaces or within cells.
  • Gene Expression Alteration : It can influence the expression of genes involved in various biological processes.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity

Studies have shown that derivatives of pyrrolones possess significant antimicrobial properties. The presence of the fluorophenyl and morpholino groups enhances the compound's efficacy against various bacterial strains.

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation and survival. For instance, compounds with similar structures have demonstrated activity against breast and colon cancer cell lines.

Antioxidant Activity

Research has indicated that this compound exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for preventing cellular damage and may contribute to its overall therapeutic potential.

Case Studies and Research Findings

StudyFindings
Antimicrobial Study Demonstrated significant inhibition of bacterial growth in Staphylococcus aureus and Escherichia coli at low concentrations.
Anticancer Research Showed a dose-dependent decrease in viability of MCF-7 breast cancer cells with an IC50 value of 15 µM.
Antioxidant Evaluation Exhibited a DPPH radical scavenging activity comparable to standard antioxidants with an IC50 value of 50 µM.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves a multi-step protocol starting with condensation of substituted benzaldehydes (e.g., 2-fluorobenzaldehyde) with morpholinopropylamine, followed by cyclization under acidic or basic conditions. Key steps include:

  • Aldehyde Selection : Substituents on the benzaldehyde (e.g., electron-withdrawing fluorine) influence reaction efficiency. For example, 3-trifluoromethyl benzaldehyde yielded 9% product after recrystallization from methanol .
  • Reaction Optimization : Adjusting reaction time (e.g., 3–24 hours) and temperature (room temperature vs. reflux) can mitigate incomplete cyclization. Extended reflux (10 hours) was required for dichloro-substituted analogs to achieve completion .
  • Purification : Recrystallization from methanol or ethanol is common, but low-yield reactions may require alternative work-up methods, such as ice-water quenching to precipitate solids .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound, and what key spectral markers should researchers look for?

  • Methodological Answer :

  • 1H/13C NMR : Confirm substituent positions and stereochemistry. For example, the hydroxyl proton appears as a broad singlet (~δ 12–14 ppm), while aromatic protons from the benzoyl and fluorophenyl groups resonate between δ 7.0–8.5 ppm .
  • HRMS : Validate molecular weight (e.g., [M+H]+ ion for C25H30NO4 requires 408.2097; deviations >5 ppm indicate impurities) .
  • FTIR : Hydroxyl (O–H stretch at ~3200–3400 cm⁻¹) and carbonyl (C=O at ~1650–1700 cm⁻¹) bands confirm functional groups .

Advanced Research Questions

Q. How do substituent variations at specific positions on the pyrrolone core influence the compound's physicochemical properties and bioactivity?

  • Methodological Answer :

  • Substituent Effects :
  • Position 5 (Ar group) : Electron-withdrawing groups (e.g., –CF3, –Cl) enhance metabolic stability but may reduce solubility. For instance, 3,5-dichlorophenyl analogs showed 18% yield due to steric hindrance .
  • Position 1 (Morpholinopropyl chain) : The morpholine ring improves water solubility via hydrogen bonding, critical for in vivo studies .
  • SAR Design : Synthesize analogs with systematic substitutions (e.g., tert-butyl, dimethylamino) and compare logP, solubility, and IC50 values in bioassays .

Q. What experimental strategies are recommended for troubleshooting low yields in the final cyclization step of the synthesis?

  • Methodological Answer :

  • Reaction Monitoring : Use TLC or LC-MS to track intermediate formation. If cyclization stalls, consider:
  • Catalyst Optimization : Acidic (e.g., HCl) or basic (e.g., K2CO3) conditions may resolve kinetic barriers .
  • Temperature Adjustment : Reflux (e.g., 80°C) can overcome activation energy barriers, as seen in dichloro-substituted analogs .
  • Work-Up Modifications : If precipitation fails, pour the mixture onto crushed ice or use antisolvents (e.g., hexane) to induce crystallization .

Q. How can researchers design a structure-activity relationship (SAR) study to explore the pharmacological potential of this compound's analogs?

  • Methodological Answer :

  • Analog Library Design : Prioritize substitutions at positions 4 (benzoyl) and 5 (fluorophenyl) to modulate target binding. For example, 4-methylbenzoyl analogs showed 62% yield and enhanced crystallinity .
  • Bioassay Integration : Test analogs against relevant targets (e.g., kinases, GPCRs) using dose-response assays. Correlate substituent electronic properties (Hammett σ values) with activity trends .
  • Statistical Analysis : Use multivariate regression to identify critical physicochemical parameters (e.g., logP, polar surface area) driving bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.